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molecular formula C23H22ClNO3 B8290893 4-(4-(4-Chlorophenyl)butoxy)benzyl nicotinate CAS No. 83123-56-2

4-(4-(4-Chlorophenyl)butoxy)benzyl nicotinate

Cat. No. B8290893
M. Wt: 395.9 g/mol
InChI Key: REBJCOMBOIHEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556715

Procedure details

A mixture of 6.0 g (0.02 mol) of 4-[4-(4-chlorophenyl)butoxy]phenylmethanol and 20.2 g triethylamine is added to 5.3 g(0.03 mol) of hydrochloride of nicotinoyl chloride in 100 ml anhydrous benzene with stirring and the mixture is refluxed for 20 hrs. Thereupon, the solvent is distilled off in vacuo, and water is added.
Name
4-[4-(4-chlorophenyl)butoxy]phenylmethanol
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:18]=[CH:17][C:16]([CH2:19][OH:20])=[CH:15][CH:14]=2)=[CH:4][CH:3]=1.C(N(CC)CC)C.Cl.[C:29](Cl)(=[O:36])[C:30]1[CH:35]=[CH:34][CH:33]=[N:32][CH:31]=1>C1C=CC=CC=1>[C:29]([O:20][CH2:19][C:16]1[CH:15]=[CH:14][C:13]([O:12][CH2:11][CH2:10][CH2:9][CH2:8][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[CH:18][CH:17]=1)(=[O:36])[C:30]1[CH:35]=[CH:34][CH:33]=[N:32][CH:31]=1

Inputs

Step One
Name
4-[4-(4-chlorophenyl)butoxy]phenylmethanol
Quantity
6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCCCOC1=CC=C(C=C1)CO
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 20 hrs
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
Thereupon, the solvent is distilled off in vacuo, and water
ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Name
Type
Smiles
C(C1=CN=CC=C1)(=O)OCC1=CC=C(C=C1)OCCCCC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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